Puupehedione

Description

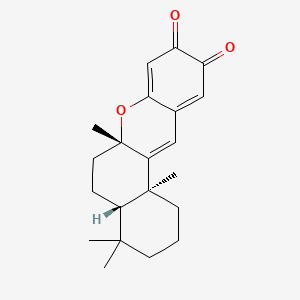

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLHSQZFRDPFM-YYWHXJBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164766 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151345-10-7 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Puupehedinone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of Puupehedione

Identification of Marine Sponge Species as Primary Biological Sources

The primary biological sources of puupehedione are marine sponges, sessile filter-feeding invertebrates known for producing a vast array of structurally diverse and biologically active secondary metabolites.

Distribution Across Orders Verongida and Dictyoceratida

Puupehedione and its related compounds, known as puupehenones, have been predominantly isolated from marine sponges belonging to the orders Verongida and Dictyoceratida. These orders are recognized as prolific producers of terpenoid and other complex natural products. The consistent discovery of puupehenone-type compounds within these two orders suggests a potential chemotaxonomic relationship and points to specific biosynthetic capabilities inherent to these sponge lineages or their associated microbial symbionts.

Isolation from Specific Genera (e.g., Spongiidae, Dysidea, Hyrtios)

Further taxonomic refinement has identified several genera within the aforementioned orders as sources of puupehedione and its analogues. Notably, species within the family Spongiidae and the genera Dysidea and Hyrtios have been repeatedly cited in the scientific literature as producers of these compounds. For instance, various puupehenone-related metabolites have been isolated from Hawaiian sponges of the genus Hyrtios. Similarly, compounds structurally related to puupehedione, such as bispuupehenone, have been identified in sponges of the genus Dysidea. The isolation of sesquiterpene quinones from Spongia pertusa, a member of the Spongiidae family, further underscores the prevalence of this class of compounds within this taxonomic group.

| Order | Family | Genus | Compound Type |

| Dictyoceratida | Spongiidae | Spongia | Sesquiterpene Quinones |

| Dictyoceratida | Dysideidae | Dysidea | Puupehenone-related |

| Dictyoceratida | Thorectidae | Hyrtios | Puupehedione |

| Verongida | - | - | Puupehenone-related |

Proposed Biogenetic Pathways of Puupehenone-Type Meroterpenoids

The biosynthesis of puupehenone-type meroterpenoids, including puupehedione, is believed to follow a pathway that merges two distinct metabolic routes: the shikimate pathway and the terpenoid pathway. This combination of precursors from different origins is the defining characteristic of meroterpenoids.

Shikimate-Derived Sesquiterpene Quinone Origin

The quinone or hydroquinone moiety of puupehedione is proposed to originate from the shikimate pathway. This fundamental metabolic pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, algae, and plants. While animals are generally considered incapable of utilizing this pathway, marine invertebrates like sponges may harbor symbiotic microorganisms that possess the necessary enzymatic machinery. The shikimate pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate that can be further transformed into various aromatic molecules, including the hydroquinone portion of puupehedione.

Chemical Synthesis and Advanced Derivatization of Puupehedione

Total Synthesis Approaches to Puupehedione and its Stereoisomers

The total synthesis of Puupehedione and its stereoisomers has been a focal point for developing new synthetic methodologies and understanding biomimetic pathways. Various approaches, ranging from linear sequences to convergent strategies, have been employed, often leveraging readily available chiral starting materials.

Linear Synthetic Routes from Precursors

Linear synthetic routes typically involve building the molecular framework step-by-step from a starting material.

Gansäuer's Formal Synthesis: An approach by Gansäuer and colleagues provided a formal synthesis of Puupehedione and its 8-epimer. This route commenced with farnesol (B120207) and involved a copper-catalyzed allylic substitution reaction of an epoxyfarnesyl acetate (B1210297) with a benzyl (B1604629) Grignard reagent, achieving a 60% yield. This was followed by a titanocene(III)-catalyzed radical cascade cyclization of the resulting epoxy-polyprene, which effectively constructed key cyclic intermediates researchgate.netmdpi.comthieme-connect.com.

Convergent Synthetic Strategies for Core Structure Assembly

A prevalent strategy in the synthesis of Puupehedione and related compounds involves the palladium-catalyzed cross-coupling reaction between an aryl iodine and a drimanal hydrazone. This reaction is crucial for assembling the key drimanal trimethoxystyrene skeleton nih.govacs.orgacs.org.

Other convergent strategies have utilized the coupling of a drimanyl derivative with an arene-derived component as a pivotal step in constructing the complex molecular framework researchgate.net.

Enantiospecific Synthesis from Chiral Pool Materials

The use of naturally occurring enantiopure compounds, known as the chiral pool, provides a powerful means to introduce and control stereochemistry in complex molecule synthesis. Key chiral starting materials employed in Puupehedione synthesis include (-)-drimenol, (-)-carvone, and (+)-sclareolide/(-)-sclareol.

(-)-Drimenol: Armstrong and coworkers developed a synthesis of Puupehedione utilizing (-)-drimenol. The critical step in their route was the coupling of drimanal with a suitable aromatic synthon mdpi.com. Drimenol has been noted for its ability to simplify the synthetic pathway to Puupehedione, reducing the number of steps to approximately four chemrxiv.org.

(-)-Carvone: An enantiospecific synthesis of Puupehedione was achieved by Banerjee and collaborators starting from the readily available (-)-carvone. This synthesis featured a key cross-coupling reaction between a vinyl anion, generated from a bicyclic tosylhydrazone derived from (-)-carvone, and an aromatic synthon synthesized from sesamol (B190485) researchgate.netmdpi.com. R-(-)-carvone has also served as a precursor for the synthesis of (-)-15-oxopuupehenol, which can be further transformed into (+)-puupehenone rsc.org.

Diastereoselective Control in Pyran C Ring Formation

The precise control of stereochemistry, particularly in the formation of the pyran C ring, is essential for accessing the natural product Puupehedione. Several methodologies have been developed to achieve this diastereoselectivity.

Titanocene-Catalyzed Epoxypolyene Cyclization: This catalytic method has proven effective in achieving highly diastereoselective ring closures, leading to the formation of the required benzodihydropyran units thieme-connect.comthieme-connect.com. Specifically, the titanocene(III)-catalyzed radical cascade cyclization of epoxy-polyprene precursors has been instrumental in controlling stereochemistry researchgate.netmdpi.comresearchgate.net.

Oxa-Stork-Danheiser Transposition: An in situ CAN-oxidation followed by an intramolecular oxa-Stork-Danheiser transposition tandem reaction has been employed as a powerful strategy to concurrently install the C and D rings of Puupehedione with high diastereoselectivity nih.govacs.orgacs.org.

Palladium Catalysis: Palladium(II) catalysis has been utilized to induce cyclizations that result in the desired C8α-Me epimer with complete diastereoselectivity researchgate.net.

Base-Mediated Cyclization: Base-mediated cyclizations, such as those employing KOH, have been used to construct the chromanone skeleton with the correct stereochemistry at the C8 position rsc.org. Furthermore, organoselenium-induced cyclization has also been reported to achieve complete diastereoselectivity in some synthetic routes researchgate.net.

Catalytic Cyclization Reactions

Catalytic methods offer efficient and selective pathways for the construction of complex molecular architectures. Various catalytic cyclization reactions have been applied to the synthesis of Puupehedione.

Acid-Mediated Cyclization: Acid catalysts, such as p-TsOH, have been employed in certain synthetic sequences researchgate.net.

Base-Mediated Cyclization: Base-mediated cyclizations, often involving epoxy derivatives or subsequent transformations of epoxides with bases like KOH, are common strategies researchgate.netrsc.org.

Electrocyclization: Electrocyclization reactions have been explored as methods for forming the pyran C ring researchgate.net.

Titanocene-Catalyzed Cyclization: Titanocene(III) catalysis is a key method for promoting radical cascade cyclizations of epoxy-polyenes, enabling highly diastereoselective synthesis of polycyclic systems mdpi.comthieme-connect.comthieme-connect.comresearchgate.net.

Palladium-Catalyzed Cyclization: Palladium catalysts, particularly Pd(II) species, have been successfully applied to achieve diastereoselective cyclizations researchgate.netresearchgate.net.

Gold-Catalyzed Cyclization: Gold catalysis has been utilized in tandem reactions, such as the 1,3-acyloxy migration/cyclization cascade, offering direct synthetic routes to complex skeletons chinesechemsoc.org.

CAN-Oxidation/Oxa-Stork-Danheiser Transposition: This tandem reaction represents a catalytic approach for the simultaneous installation of multiple rings within a single process nih.govacs.orgacs.org.

Palladium-Catalyzed Tandem Reactions

Palladium-catalyzed tandem reactions, which involve multiple catalytic steps occurring sequentially in one pot, are powerful tools for efficient synthesis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to constructing the carbon framework of Puupehedione. A notable example is the palladium-catalyzed cross-coupling of an aryl iodine with a drimanal hydrazone, which is critical for assembling the drimanal trimethoxystyrene skeleton nih.govacs.orgacs.org. Similar palladium-catalyzed tandem carbene migratory insertions have also been employed acs.org.

Suzuki Carbonylative Coupling: This reaction has been utilized to assemble key aryl ketone intermediates, which are then advanced through subsequent synthetic transformations rsc.org.

Diastereoselective Cyclization: Palladium(II) catalysts play a role in achieving diastereoselective cyclizations, facilitating the precise control of stereochemistry at various positions, including the C8 center researchgate.net.

Data Table 1: Key Synthetic Routes and Yields for Puupehedione Synthesis

| Synthetic Route/Precursor | Key Reaction/Catalyst | Yield (%) | Number of Steps | Reference |

| Gansäuer (Formal) from Farnesol | Copper-catalyzed allylic substitution | 60 | Not specified | researchgate.netmdpi.com |

| Titanocene(III)-catalyzed radical cascade cyclization | Not specified | Not specified | researchgate.netmdpi.comthieme-connect.com | |

| Barrero from (-)-Sclareol/Veratraldehyde | Epoxidation (m-CPBA), KOH treatment, Dehydration, Oxidation | 17 (overall) | Not specified | researchgate.net |

| Wang/Wu (Semisynthesis) from (+)-Sclareolide | Pd-catalyzed cross-coupling & CAN-oxidation/oxa-Stork-Danheiser transposition | 25 (overall) | 7 | nih.govacs.orgacs.org |

| Armstrong from (-)-Drimenol | Coupling of drimanal with aromatic synthon | Not specified | Not specified | mdpi.com |

| Banerjee from (-)-Carvone | Cross-coupling of vinyl anion & aromatic synthon | Not specified | Not specified | researchgate.netmdpi.com |

Data Table 2: Chiral Pool Starting Materials in Puupehedione Synthesis

| Chiral Pool Material | Role in Synthesis | Key Transformation/Reaction Type | Notes | Reference |

| (-)-Drimenol | Starting Material | Coupling with aromatic synthon | Simplifies synthesis to ~4 steps | mdpi.comchemrxiv.org |

| (-)-Carvone | Starting Material | Cross-coupling (vinyl anion) | Enables enantiospecific synthesis | researchgate.netmdpi.comrsc.org |

| (+)-Sclareolide | Starting Material | Pd-catalyzed cross-coupling, tandem reaction | Key for enantiospecific semisynthesis in 7 steps | nih.govacs.orgacs.org |

| (+)-Sclareol | Starting Material | Enantioselective synthesis | Versatile chiral building block for various natural products | researchgate.netresearchgate.netresearchgate.net |

Compound List:

Puupehedione

8-epi-Puupehedione

Puupehenone

Puupehenol

(-)-Drimenol

(-)-Carvone

(+)-Sclareolide

(+)-Sclareol

Biological and Pharmacological Investigations of Puupehedione and Its Analogues

In Vitro Anti-proliferative and Cytotoxic Activities

Puupehedione and related compounds have demonstrated significant potential in inhibiting the proliferation and viability of various cancer cell lines.

Evaluation against Various Cancer Cell Lines

MCF-7 Breast Cancer Cells: Puupehedione has shown antiproliferative activity against the MCF-7 cell line, with reported IC50 values indicating moderate potency. For instance, one study indicated an IC50 of 240 µg/mL for puupehedione against MCF-7 cells mdpi-res.com. A derivative of puupehenone also exhibited an IC50 of 3.8 µM against MCF-7 cells mdpi.com. Other studies on related compounds and extracts have demonstrated varying degrees of cytotoxicity against MCF-7 cells, with IC50 values often in the micromolar or µg/mL range researchgate.netchemmethod.comnih.govnih.govmdpi.com.

Melanoma Cells: While direct quantitative data for Puupehedione against melanoma cell lines are limited, the compound class is known for its cytotoxic effects nih.govchemistry-chemists.com. Studies investigating other natural compounds and extracts have shown cytotoxic activity against melanoma cell lines such as A375, MeWo, and WM164, with IC50 values varying based on the specific compound and cell line researchgate.netresearchgate.netxenodiagnostics.comrsc.orgeucast.orgksdb.orgmdpi.comnih.govmdpi.com. For example, ethanolic extracts of Kickxia elatine demonstrated IC50 values around 117-125 µg/mL against MeWo melanoma cells researchgate.net.

Cell-Based Assays for Cytotoxicity Assessment (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed method for evaluating the in vitro cytotoxicity of compounds. This assay measures the metabolic activity of living cells, which reduce the tetrazolium salt to a purple formazan (B1609692) product. The intensity of the color produced is directly proportional to the number of viable cells, allowing for the determination of IC50 values (the concentration of a compound that inhibits 50% of cell growth) mdpi.commdpi-res.comresearchgate.netchemmethod.comnih.govmdpi.comresearchgate.netresearchgate.netxenodiagnostics.comrsc.orgeucast.orgksdb.orgmdpi.comnih.govmdpi.comeurofinsdiscovery.comhorizondiscovery.com.

| Cell Line | Compound/Extract | IC50 Value | Assay Used | Reference |

| MCF-7 | Puupehedione | 240 µg/mL | MTT | mdpi-res.com |

| MCF-7 | Puupehenone derivative (compound 9) | 3.8 µM | MTT | mdpi.com |

| MCF-7 | Puupehedione derivative | >50% activity at 20 µM | MTT | researchgate.net |

| MeWo | Kickxia elatine extract | 117-125 µg/mL | MTT | researchgate.net |

| A375 | Nic-ALA | 144.2 µM (48h) | MTT | eurofinsdiscovery.com |

Immunomodulatory Effects

Puupehedione and its analogues are reported to possess immunomodulatory properties, suggesting a role in modulating immune responses nih.govmdpi.comchemistry-chemists.comresearchgate.net.

In Vitro Modulation of T-cell Immunological Responses (e.g., Mixed Lymphocyte Reaction Test)

The Mixed Lymphocyte Reaction (MLR) assay is a standard in vitro method used to assess the immunomodulatory potential of compounds by measuring T-cell activation, proliferation, and cytokine production in response to allogeneic stimuli wikipedia.orgacs.orgresearchgate.net. While puupehenones are noted for their immunomodulatory effects, specific studies detailing the direct application of Puupehedione in MLR assays were not identified in the reviewed literature. Further research is warranted to explore Puupehedione's specific effects on T-cell responses using assays like the MLR.

Anti-infective Properties

Puupehedione and related compounds have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.

Antibacterial Activity

Puupehedione and its derivatives have been investigated for their antibacterial efficacy against a range of Gram-positive pathogens.

Antifungal Activity

Puupehedione has exhibited antifungal activity against several pathogenic fungi. While specific data for all listed organisms (Aspergillus oryzae, Penicillium notatum, Trichophyton mentagrophytes, Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans, Candida krusei) are not comprehensively detailed in the provided search results for puupehedione itself, related puupehenone compounds have shown activity. For instance, puupehenone has demonstrated antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus researchgate.netresearchgate.netchemistry-chemists.com. Chloropuupehenone, a related compound, also showed potent antifungal activity, with a minimum fungicidal concentration (MFC) of 1.25 µg/mL against C. neoformans . Studies on Aspergillus oryzae have shown its ability to produce compounds with broad-spectrum antimicrobial activities, including against Candida albicans and Penicillium species nih.govsapub.org.

Antimalarial Activity

Puupehenone and its analogues have demonstrated antimalarial effects. Puupehenone, 15α-methoxypuupehenol, and 15-oxopuupehenol (B1208098) have shown low IC50 values against different strains of Plasmodium falciparum, indicating potential antimalarial activity mdpi.com.

Antiviral Activity

Puupehedione has shown antiviral properties. Cyanopuupehenone and puupehedione exhibited potent antiviral activity, achieving more than an 80% reduction in cell infection in various infection models mdpi.com. In silico studies have also identified puupehedione as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) medtigo.com.

Activity against Dormant Mycobacterium tuberculosis Models

Puupehedione and related puupehenone molecules have demonstrated potent and selective activity against dormant Mycobacterium tuberculosis models nih.govresearchgate.netacs.orgresearchgate.netnih.govasm.orgresearchgate.netresearchgate.net. Studies indicate that compounds like 15-α-methoxypuupehenol, a derivative of puupehenone, exhibit significantly lower minimum inhibitory concentrations (MICD) against dormant M. tuberculosis compared to replicating strains nih.govacs.org. Puupehedione itself has also shown activity in these models, with MICs reported for active and dormant M. tuberculosis acs.org.

Anti-angiogenic Activity

Puupehenone, the parent compound of puupehedione, has been identified as a potent inhibitor of angiogenesis mdpi.comnih.govnih.govresearchgate.net. It was selected in a blind screening for its efficacy in inhibiting the formation of tubular-like structures in bovine aortic endothelial cells (BAEC) at a low dose of 3 µM mdpi.comnih.gov. Synthetic derivatives, such as 8-epipuupehedione (B1246847), have shown even greater activity, completely inhibiting endothelial cell differentiation into tubular structures at concentrations ≤ 3 µM and demonstrating potent inhibition of in vivo angiogenesis in the chick chorioallantoic membrane (CAM) assay mdpi.comnih.gov.

Inhibition of Endothelial Cell Invasive Capacity and Migration

Related puupehenone compounds, including 8-epipuupehedione, have shown the ability to inhibit the invasive capacity of endothelial cells in vitro using a modified Boyden Chamber assay mdpi.comnih.gov. Furthermore, 8-epipuupehedione has demonstrated interference with endothelial cell migration, a key step in the angiogenic process mdpi.comnih.gov. These compounds also showed activity in inhibiting the production of urokinase by endothelial cells mdpi.comnih.gov.

Anti-atherosclerotic Potential

Puupehenones, including puupehedione, have been reported to possess anti-atherosclerotic effects researchgate.netmdpi.comresearchgate.netresearchgate.net. These compounds contribute to a broad spectrum of biological activities that include anti-atherosclerotic properties, alongside antitumor, antioxidant, antimicrobial, immunomodulatory, antimalarial, and antiviral effects researchgate.netmdpi.comresearchgate.netresearchgate.net. While specific mechanisms are still under investigation, their broad bioactivity profile suggests a role in mitigating processes involved in atherosclerosis.

Antioxidant Activity

The antioxidant potential of compounds within the puupehenone family has been demonstrated through various assays nih.gov. Puupehenone itself has shown strong antioxidant activity in both solution-based chemical assays (e.g., DPPH radical scavenging) and cellular-based assays (e.g., DCFH-DA), indicating its ability to scavenge free radicals and function within living cells nih.gov. Puupehedione, as a member of this family, is also investigated for its contributions to antioxidant defense mechanisms.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the inflammatory process by catalyzing the conversion of polyunsaturated fatty acids into various bioactive lipid mediators, including leukotrienes mdpi.commdpi.comnih.gov. These enzymes are also implicated in the formation of reactive oxygen species (ROS) mdpi.com. Consequently, compounds that can inhibit LOX activity are of significant interest for their potential anti-inflammatory and antioxidant effects.

Studies have evaluated the inhibitory effects of puupehenones on different lipoxygenase isoforms. Puupehenone, a closely related analogue to puupehedione, has demonstrated notable inhibitory activity against human 15-LOX and 12-LOX mdpi.com. In one screening study, puupehenone exhibited potent inhibition of human 15-LOX, with an IC50 value of 0.76 µM. Its inhibitory activity against human 12-LOX was moderate, with an IC50 of 8.3 µM mdpi.com. While specific quantitative data for puupehedione's inhibition of these enzymes are not detailed in the provided literature, its structural similarity to puupehenone suggests a potential for comparable lipoxygenase inhibitory activity within the puupehenone family.

Table 1: Lipoxygenase Inhibition by Puupehenone

| Enzyme Tested | IC50 (µM) | Reference |

| Human 15-LOX | 0.76 | mdpi.com |

| Human 12-LOX | 8.3 | mdpi.com |

| 15-Soybean Lipoxygenase | Not specified | mdpi.com |

Membrane-Bound NADPH Oxidase Inhibition

Membrane-bound NADPH oxidases (NOX) are a family of enzymes that are major sources of reactive oxygen species (ROS) in various cellular processes and are implicated in numerous pathologies, including inflammation, cardiovascular diseases, and cancer nih.govmdpi.commdpi.comrsc.orgplos.org. Inhibition of NADPH oxidases is considered a therapeutic strategy for managing oxidative stress-related diseases.

Research has indicated that the antioxidant activity of compounds within the PUUP family, which includes puupehedione, may be partly attributed to the inhibition of membrane-bound NADPH oxidases researchgate.net. While this suggests a potential mechanism for puupehedione's antioxidant effects, the provided literature does not detail specific quantitative data, such as IC50 values, for puupehedione's direct inhibition of these enzymes. Further studies would be required to elucidate the precise extent and mechanism of puupehedione's interaction with specific NADPH oxidase isoforms.

Compound List:

Puupehedione

Puupehenone

Chloropuupehenone

Methoxypuupehenone

Dimethoxypuupehenol

20-Methoxy-9-,15-ene-puupehenol

15α-Cyanopuupehedione

8-Epipuupehedione

Puupehenol

Cyanopuupehenol

15-Oxo-puupehenol

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Investigation of Molecular Targets and Pathways

Research into puupehedione's mode of action has explored its potential to modulate various cellular processes and molecular targets.

While direct evidence for puupehedione's inhibition of topoisomerase I or II is limited in the provided literature, related compounds within the broader class of sesquiterpenoid quinones have demonstrated such activity. For instance, popolohuanone E, a structurally related marine natural product, has been identified as a potent topoisomerase II inhibitor nih.gov. Furthermore, studies on novel sesquiterpene derivatives have shown selective inhibition of topoisomerase II (TOP2), accompanied by induction of oxidative stress and caspase activation mdpi.com. These findings suggest that the sesquiterpenoid quinone scaffold, to which puupehedione belongs, may possess the capacity to interfere with DNA replication and repair mechanisms via topoisomerase inhibition.

Matrix metalloproteinases (MMPs), such as MMP-2, and hypoxia-inducible factors (HIFs), particularly HIF-2α, are implicated in cancer progression, invasion, and metastasis researchgate.netmdpi.comnih.gov. Research has indicated that MMP-14 expression is dependent on HIF-2α, suggesting a regulatory interaction between these factors mdpi.com. However, the provided scientific literature does not present any direct evidence or proposed interactions between puupehedione and MMP-2 or HIF-2 transcription. Consequently, the specific role of puupehedione concerning these targets remains unexplored in the available data.

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, can lead to cellular damage and apoptosis scirp.orgoncotarget.comnih.gov. Caspases are key effector enzymes in the apoptotic cascade, executing programmed cell death oncotarget.comassaygenie.com. Studies on certain sesquiterpene derivatives structurally related to marine natural products have indicated that they can induce oxidative stress and activate caspase-3/7 pathways in cancer cells mdpi.com. While direct studies on puupehedione are not extensively detailed in the provided snippets, the potential for compounds with similar structural motifs to induce oxidative stress and trigger caspase-mediated apoptosis suggests a possible mechanism of action for puupehedione, particularly in cytotoxic contexts.

A significant area of investigation for puupehenone derivatives, including those related to puupehedione, is their effect on the virulence factors of Clostridioides difficile (C. diff), particularly the NAP1 strain acs.orgcrestonepharma.comresearchgate.netmdpi.com. Research has demonstrated that certain derivatives of (+)-puupehenone exhibit direct antimicrobial activity against C. difficile NAP1 and, importantly, can significantly reduce the production of toxins in a concentration-dependent manner acs.org. This inhibitory effect on toxin production is a crucial finding, as it targets a key virulence mechanism of the bacterium, potentially offering a novel therapeutic strategy for C. difficile infections (CDI).

Advanced Research Methodologies and Analytical Approaches for Puupehedione Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of natural products like puupehedione. ethernet.edu.etgoogle.com These in silico methods allow researchers to investigate and predict the behavior of molecules at the molecular level, providing insights that complement experimental data. ethernet.edu.etgoogle.com By applying principles of quantum mechanics, classical mechanics, and statistical physics, these computational approaches facilitate the exploration of molecular structure, physicochemical properties, and potential biological interactions. kallipos.gr

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the interactions between puupehedione and its potential biological targets. scholaris.ca For instance, molecular docking studies can help identify key amino acid residues within a protein's active site that interact with puupehedione, revealing the molecular basis for its biological activity. plos.org The process involves generating multiple possible binding poses and using scoring functions to rank them based on their predicted binding affinity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding poses and the flexibility of both the ligand and the protein. plos.orgmdpi.com These simulations can validate the stability of interactions, such as hydrogen bonds, observed in docking studies and provide a more accurate estimation of binding free energies. plos.orgespublisher.com The combination of molecular docking and MD simulations offers a powerful approach to understanding the intricate details of how puupehedione interacts with its biological targets. nih.gov

Theoretical Studies of Reaction Mechanisms in Synthesis and Biogenesis

These theoretical studies can help differentiate between proposed mechanisms by comparing calculated energy barriers with experimental observations. sci-hub.se Understanding the step-by-step process of bond formation and breakage is fundamental to controlling reaction outcomes and designing more efficient and selective synthetic strategies. numberanalytics.comopenaccessjournals.com

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those with a high probability of binding to a specific biological target. sygnaturediscovery.comnvidia.com This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). chem-space.com

In the context of puupehedione research, SBVS would involve docking a large database of virtual compounds against the three-dimensional structure of a known or predicted target of puupehedione. sygnaturediscovery.com This allows for the rapid identification of new molecules that could potentially interact with the same target. slideshare.net

Conversely, LBVS is employed when the 3D structure of the target is unknown. nvidia.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. nvidia.com A model, or pharmacophore, is built based on the known active ligand (puupehedione), highlighting the key chemical features required for activity. chem-space.comslideshare.net This pharmacophore is then used to screen virtual libraries for compounds that possess these features. nvidia.com Both approaches significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of novel analogues with potentially improved properties. sygnaturediscovery.comnvidia.com

Prediction of Biological Activity from Molecular Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org

In puupehedione research, QSAR models can be developed to predict the biological activity of newly designed analogues before they are synthesized. mdpi.comnih.gov This process involves several steps:

Data Set Selection: A group of puupehedione analogues with experimentally determined biological activities is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

Once a robust QSAR model is established, it can be used to predict the activity of virtual compounds, guiding the design of more potent puupehedione analogues. nih.gov

| QSAR Model Development Step | Description | Key Considerations |

| 1. Data Set Selection | Assembling a collection of compounds with known biological activities. mdpi.com | The diversity and quality of the data set are crucial for building a robust model. |

| 2. Descriptor Calculation | Quantifying the physicochemical properties of the molecules using various computational algorithms. | The choice of descriptors should be relevant to the biological activity being modeled. |

| 3. Model Building | Using statistical methods to establish a correlation between the descriptors and the biological activity. mdpi.com | The statistical significance of the model must be carefully evaluated. |

| 4. Model Validation | Assessing the predictive ability of the model on compounds not used in its development. mdpi.com | External validation is essential to ensure the model's generalizability. mdpi.com |

Spectroscopic Techniques for Structural Elucidation of Novel Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including novel analogues of puupehedione. research-solution.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its constitution and stereochemistry. numberanalytics.comlibretexts.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. numberanalytics.com However, for complex molecules like puupehedione analogues, two-dimensional (2D) NMR techniques are often essential for unambiguous structure determination. researchgate.net These experiments reveal correlations between different nuclei, providing insights into the connectivity of atoms within the molecule. libretexts.org

Common 2D NMR experiments used in the structural elucidation of natural products include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the relative stereochemistry of the molecule. researchgate.net

By combining the information from these various NMR experiments, researchers can confidently determine the complete structure of novel puupehedione analogues. acdlabs.com

| NMR Technique | Information Provided | Application in Structural Elucidation |

| ¹H NMR | Chemical environment and number of different types of protons. | Provides a "proton fingerprint" of the molecule. |

| ¹³C NMR | Chemical environment and number of different types of carbons. | Reveals the carbon skeleton of the molecule. |

| COSY | Shows proton-proton spin-spin coupling. researchgate.net | Establishes connectivity between adjacent protons. |

| HSQC | Correlates directly bonded protons and carbons. | Assigns protons to their respective carbon atoms. |

| HMBC | Shows long-range correlations between protons and carbons. | Connects different fragments of the molecule. |

| NOESY | Identifies protons that are close in space. researchgate.net | Helps to determine the relative stereochemistry. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone in the structural elucidation and analysis of puupehedione and its analogs. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is critical for determining the elemental composition of the molecule. For instance, ESI-Time-of-Flight (ESI-TOF) mass spectrometry has been utilized to obtain precise mass measurements of puupehedione, confirming its molecular formula. nih.gov In studies of related compounds, such as dipuupehedione, high-resolution fast atom bombardment (FAB) mass spectrometry has been employed to deduce the molecular formula from the protonated molecule. core.ac.uk These techniques are fundamental in identifying new puupehedione-related compounds isolated from marine sponges. nih.govclockss.org

Beyond basic structural confirmation, mass spectrometry plays a role in quantitative analyses and in identifying metabolites. While specific examples of its use in puupehedione metabolite identification are not extensively documented, the general application of liquid chromatography-mass spectrometry (LC-MS) is a standard approach for such studies in natural product research. researchgate.net

Bioactivity-Guided Fractionation and High-Throughput Screening Methodologies

The discovery of puupehedione and the exploration of its biological activities have heavily relied on bioactivity-guided fractionation. This process involves the separation of crude extracts from marine organisms, such as sponges of the genera Hyrtios and Verongida, into fractions, with each fraction being tested for a specific biological activity. preprints.orgasm.orgmdpi.com Active fractions are then subjected to further separation until pure, active compounds like puupehedione are isolated. asm.orgrsc.org This methodology has been instrumental in identifying puupehedione's activity against various pathogens and in different biological assays. preprints.orgasm.org

High-throughput screening (HTS) methodologies have been adapted to investigate the effects of puupehedione and other marine natural products on a large scale. For instance, HTS has been used to screen for inhibitors of Mycobacterium abscessus biofilm formation and to identify compounds active against dormant Mycobacterium tuberculosis. researchgate.netnih.govasm.org In the context of M. tuberculosis, a luminescent reporter assay was developed for HTS to identify compounds that are effective against non-replicating bacteria, a state in which the bacteria are notoriously difficult to kill. asm.orgnih.gov This approach revealed that while puupehedione has minor activity against replicating M. tuberculosis, it exhibits a significant selective effect against the dormant form. asm.orgnih.govmdpi-res.com

Omics Technologies for Mechanism Discovery

To understand the broader biological impact of puupehedione, researchers are turning to "omics" technologies, which allow for the large-scale study of genes (transcriptomics) and proteins (proteomics).

Transcriptomic Analyses for Gene Expression Profiling

Transcriptomic analysis, often performed using techniques like RNA-sequencing, provides a snapshot of the genes that are actively being expressed in a cell at a given time. This can reveal how a compound like puupehedione alters cellular pathways. While specific transcriptomic studies focused solely on puupehedione are not yet widely published, the methodology is being applied to derivatives of the parent compound, (+)-puupehenone. acs.org For example, assessing gene expression at sub-MIC (Minimum Inhibitory Concentration) levels via transcriptomics is a proposed strategy to elucidate the mechanism of action of puupehenone derivatives against bacteria like Clostridioides difficile. acs.org This approach helps in understanding complex, dose-dependent regulatory mechanisms. acs.org The application of transcriptomics to related marine compounds has successfully identified changes in the expression of key cellular proteins, demonstrating the power of this technique. researchgate.netresearchgate.net

Proteomic Approaches for Protein Target Identification (e.g., DARTS)

Identifying the specific protein targets of a bioactive compound is crucial for understanding its mechanism of action. Proteomic approaches offer powerful tools for this purpose. One such label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.gov DARTS is based on the principle that a protein, when bound to a small molecule, becomes more stable and less susceptible to degradation by proteases. nih.gov While the direct application of DARTS to puupehedione has not been explicitly detailed in available literature, it has been successfully used to identify the targets of other complex marine natural products like didemnin (B1252692) B. nih.gov This demonstrates the potential of DARTS and other proteomic techniques, such as thermal proteome profiling (TPP), to identify the molecular binding partners of puupehedione within the cell. nih.gov

Chemical Biology Tools for Target Engagement Studies

Chemical biology provides tools to study the direct interaction between a small molecule and its protein target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a prominent example. nih.gov CETSA operates on the principle of ligand-induced thermal stabilization of the target protein. nih.gov By heating cell lysates or intact cells to various temperatures, researchers can determine if a compound binds to a specific protein by observing an increase in that protein's thermal stability. nih.gov Although specific CETSA studies for puupehedione are not yet reported, this technique has been effectively used to confirm the targets of other small molecules, sometimes in conjunction with DARTS. researchgate.net The use of such chemical biology tools will be invaluable in validating the direct targets of puupehedione and confirming the interactions suggested by proteomic and transcriptomic studies.

Future Research Directions and Prospects for Puupehedione Analogues

Strategic Development of Advanced In Vivo Models (non-human) for Efficacy Assessment

The preliminary evaluation of puupehedione's biological activities, such as its antiangiogenic, antitumor, and immunomodulatory effects, has largely been conducted using in vitro assays. researchgate.net To bridge the gap between in vitro data and clinical potential, the development of sophisticated non-human in vivo models is a critical next step. While foundational models like the chorioallantoic membrane (CAM) and zebrafish yolk membrane (ZFYM) assays have been useful for confirming activities like antiangiogenesis for related compounds, future research requires the adoption of more complex and disease-relevant models. researchgate.net

The strategic focus should be on creating and utilizing models that can accurately recapitulate the microenvironment of human diseases. For instance, in oncology, moving beyond standard subcutaneous xenograft models to orthotopic or patient-derived xenograft (PDX) models would provide a more predictive assessment of the efficacy of puupehedione analogues against tumors in their native environments. Similarly, for evaluating the immunomodulatory properties, humanized mouse models, which possess a reconstituted human immune system, are indispensable for understanding how these compounds interact with human immune cells to modulate inflammatory or anti-tumor responses. probiocdmo.com Establishing a diverse portfolio of such advanced models will be instrumental in identifying the most promising analogues and their specific therapeutic indications. probiocdmo.compharmaron.com

Optimization of Unified and Efficient Retrosynthetic Platforms for Compound Access

Access to a consistent and scalable supply of puupehedione and its diverse analogues is a fundamental prerequisite for comprehensive biological evaluation. Isolation from marine sponges is not a viable long-term strategy, necessitating a strong focus on total and semisynthesis. mdpi.com Numerous synthetic routes have been developed, utilizing a variety of chiral starting materials to achieve the complex structure of puupehedione. mdpi.comresearchgate.net

| Starting Material | Synthetic Approach | Key Advantage |

| (-)-Sclareol | Enantioselective synthesis via base-mediated cyclization of an epoxide intermediate. mdpi.com | Access to optically pure natural product. mdpi.com |

| (+)-Sclareolide | A "green synthesis" approach that avoids the use of protecting groups. mdpi.com | Increased efficiency and sustainability. mdpi.com |

| (-)-Drimenol | Synthesis based on the coupling of a drimanal fragment with an aromatic synthon. mdpi.com | Utilizes a readily available natural sesquiterpene. mdpi.com |

| (-)-Carvone | Enantiospecific synthesis involving a cross-coupling reaction as a key step. mdpi.comnih.gov | Employs a common and inexpensive chiral pool starting material. mdpi.com |

| Farnesol (B120207) | Synthesis of a racemic mixture of puupehedione. mdpi.com | Starts from a simple, commercially available acyclic sesquiterpene. mdpi.com |

A significant future direction is the optimization of a unified retrosynthetic platform. mdpi.comnih.gov Such a platform would ideally be convergent, efficient, and flexible enough to allow for the synthesis of not only the natural puupehedione but also its unnatural epimers and other structural analogues. mdpi.comresearchgate.netnih.gov This strategy improves the efficiency of multistep syntheses and provides a powerful tool for constructing a library of related compounds. mdpi.comnih.gov This library is essential for conducting detailed structure-activity relationship (SAR) studies to identify the specific structural features responsible for desired biological effects.

Exploration of Undiscovered Biological Activities and Therapeutic Applications for Analogues

Puupehedione and its related compounds have demonstrated a remarkable range of biological activities, including antitumor, immunomodulatory, antimalarial, antiviral, antibiotic, and antiatherosclerotic properties. mdpi.comnih.govresearchgate.net While these known activities are promising, the full biological potential of the puupehedione scaffold is likely yet to be discovered. Future research should aim to explore novel therapeutic applications for this class of compounds.

Given their demonstrated immunomodulatory effects, puupehedione analogues could be investigated for applications in autoimmune diseases or as adjuvants to enhance vaccine efficacy. researchgate.net The structural diversity that can be generated through a unified synthetic platform allows for the fine-tuning of biological activity. nih.gov By systematically modifying the puupehedione core, researchers can probe for new interactions with biological targets. High-throughput screening of these analogue libraries against a wide panel of cellular and molecular targets could reveal unexpected activities and open up entirely new avenues for therapeutic development. For example, exploring their effects on metabolic pathways, neuroinflammation, or fibrotic diseases could yield novel applications beyond the currently established areas of oncology and infectious disease.

Sustainable and Scalable Production Methodologies to Support Research Endeavors

For any natural product-derived compound to advance toward clinical development, sustainable and scalable production methods are non-negotiable. Relying on the isolation from marine sources is inherently limited and environmentally unsustainable. Therefore, a major research thrust is the development of robust and eco-friendly manufacturing processes.

Identification of Novel Pharmaceutical Leads Derived from the Puupehedione Scaffold

The unique chemical architecture of puupehedione makes it an excellent scaffold for drug discovery and lead optimization. arxiv.org The goal is to use the natural product as a starting point to design new chemical entities with improved potency, selectivity, and drug-like properties. A key strategy involves the creation of focused libraries of puupehedione analogues, including its unnatural epimers, to systematically probe the SAR. mdpi.comnih.gov

Fragment-based drug design (FBDD) is another promising approach, where the puupehedione scaffold can be deconstructed into key fragments that contribute to binding at a biological target. nih.govnih.gov These fragments can then be optimized or combined in novel ways to build new lead compounds. nih.gov Similarly, "scaffold hopping" methodologies can be employed to replace the core puupehedione structure with other chemical motifs while preserving the key pharmacophoric features responsible for biological activity. arxiv.org This can lead to the discovery of novel intellectual property with potentially superior pharmacological profiles. Through these medicinal chemistry strategies, the natural puupehedione structure can be leveraged to generate a new generation of pharmaceutical leads for a variety of diseases.

Q & A

Q. What experimental methodologies are recommended for synthesizing Puupehedione, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use marine-derived fungal cultures (e.g., Aspergillus spp.) under controlled fermentation conditions. Optimize parameters like pH (5.5–7.0), temperature (22–28°C), and nutrient composition (e.g., potato dextrose broth) to maximize yield .

- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Confirm purity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) to detect impurities below 1% .

Q. How should researchers design studies to investigate Puupehedione’s bioactivity against multidrug-resistant pathogens?

- Methodological Answer :

- In Vitro Assays : Use microdilution broth methods (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., vancomycin) and solvent controls .

- Data Interpretation : Apply dose-response curves and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to assess significance (p < 0.05). Replicate experiments in triplicate to minimize variability .

Q. What structural elucidation techniques are critical for confirming Puupehedione’s molecular configuration?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. Use single-crystal diffraction data (resolution ≤ 0.8 Å) and refine via SHELXL .

- Computational Modeling : Validate NMR-derived structures using density functional theory (DFT) calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activity of Puupehedione across different cancer cell lines?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify variables (e.g., cell line origin, assay protocols). Apply heterogeneity tests (I² statistic) to quantify inconsistency .

- Experimental Replication : Standardize assays (e.g., MTT vs. SRB) across labs. Use identical cell lines (ATCC-verified) and culture conditions (e.g., 5% CO₂, 37°C) to isolate confounding factors .

Q. What strategies optimize Puupehedione’s isolation from complex marine extracts with minimal degradation?

- Methodological Answer :

- Chromatography : Combine flash chromatography (silica gel, hexane:ethyl acetate gradient) with preparative HPLC (C18 column, acetonitrile:water mobile phase). Monitor degradation via LC-MS at 4°C .

- Stability Studies : Assess pH, temperature, and light sensitivity using accelerated stability testing (ICH Q1A guidelines). Derive degradation kinetics via Arrhenius plots .

Q. How can computational models predict Puupehedione’s interactions with biological targets, and validate these predictions experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Validate binding affinities (KD values) experimentally. Compare docking scores with SPR-derived kinetics (ka/kd) to refine models .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., bacterial strains), Intervention (Puupehedione concentration), Comparison (standard antibiotics), and Outcome (MIC reduction) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (addresses antimicrobial resistance), Novel (unexplored mechanism), Ethical (non-mammalian models), and Relevant (public health priority) .

Data Integrity and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.